2lambda5-2,2'-Spirobi(1,3,2-benzodioxaphosphole), 2-phenoxy-
2lambda5-2,2'-Spirobi(1,3,2-benzodioxaphosphole), 2-phenoxy-
Brand Name:
Vulcanchem
CAS No.:
19579-02-3
VCID:
VC20792755
InChI:
InChI=1S/C18H13O5P/c1-2-8-14(9-3-1)19-24(20-15-10-4-5-11-16(15)21-24)22-17-12-6-7-13-18(17)23-24/h1-13H
SMILES:
C1=CC=C(C=C1)OP23(OC4=CC=CC=C4O2)OC5=CC=CC=C5O3
Molecular Formula:
C18H13O5P
Molecular Weight:
340.3 g/mol
2lambda5-2,2'-Spirobi(1,3,2-benzodioxaphosphole), 2-phenoxy-
CAS No.: 19579-02-3
Cat. No.: VC20792755
Molecular Formula: C18H13O5P
Molecular Weight: 340.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19579-02-3 |
|---|---|
| Molecular Formula | C18H13O5P |
| Molecular Weight | 340.3 g/mol |
| IUPAC Name | 2-phenoxy-2,2'-spirobi[1,3,2λ5-benzodioxaphosphole] |
| Standard InChI | InChI=1S/C18H13O5P/c1-2-8-14(9-3-1)19-24(20-15-10-4-5-11-16(15)21-24)22-17-12-6-7-13-18(17)23-24/h1-13H |
| Standard InChI Key | HTIULDHVOBZBHK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OP23(OC4=CC=CC=C4O2)OC5=CC=CC=C5O3 |
| Canonical SMILES | C1=CC=C(C=C1)OP23(OC4=CC=CC=C4O2)OC5=CC=CC=C5O3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator